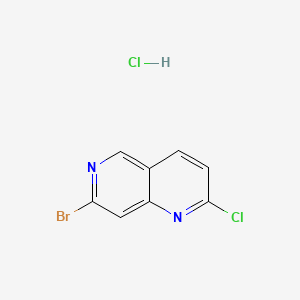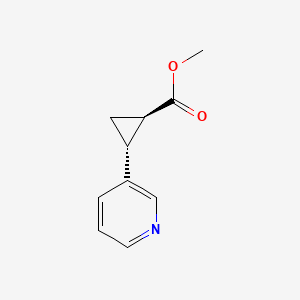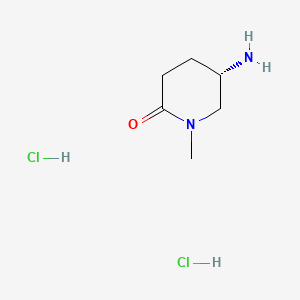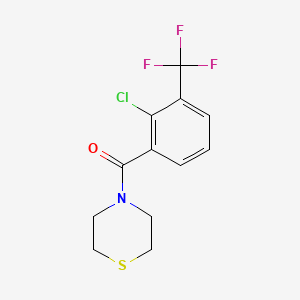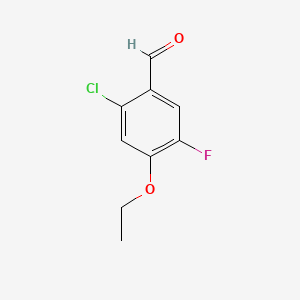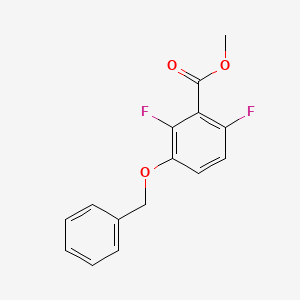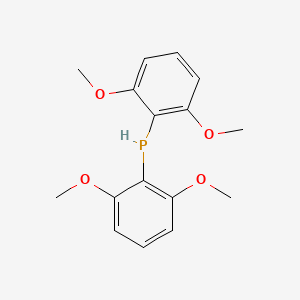
3-Chloro-2-(trifluoromethoxy)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(trifluoromethoxy)benzyl chloride is an organic compound that features both chlorine and trifluoromethoxy groups attached to a benzyl chloride framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethoxy)benzyl chloride typically involves the chlorination of 2-(trifluoromethoxy)toluene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the benzyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzyl chloride group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl ethers, and benzyl thiols.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is benzyl alcohol.
Aplicaciones Científicas De Investigación
3-Chloro-2-(trifluoromethoxy)benzyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(trifluoromethoxy)benzyl chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of various substituted benzyl derivatives. The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzyl chloride: Similar in structure but lacks the chlorine atom.
2-(Trifluoromethyl)benzyl chloride: Similar but with the trifluoromethyl group in a different position.
3-Chlorobenzyl chloride: Similar but lacks the trifluoromethoxy group.
Uniqueness
3-Chloro-2-(trifluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.
Propiedades
Fórmula molecular |
C8H5Cl2F3O |
|---|---|
Peso molecular |
245.02 g/mol |
Nombre IUPAC |
1-chloro-3-(chloromethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-5-2-1-3-6(10)7(5)14-8(11,12)13/h1-3H,4H2 |
Clave InChI |
KJYQEJMXUCRGNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)
